2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 3 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Acetamide Formation: The substituted pyrazole is reacted with chloroacetyl chloride to form the acetamide intermediate.
Fluorophenyl Substitution: Finally, the acetamide intermediate is reacted with 2-fluoroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-bromophenyl)acetamide: Similar structure with a bromine atom instead of fluorine.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-iodophenyl)acetamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine, bromine, and iodine analogs. This makes it particularly valuable for applications where these properties are desired.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNNTFQNZDPNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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